Ethanol-1,1-d2
Overview
Description
Ethanol-1,1-d2, commonly referred to as deuterated ethanol, is a form of ethanol where two of the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is often used in various scientific applications, including as a tracer in spectroscopic studies due to its altered physical properties compared to regular ethanol.
Synthesis Analysis
The synthesis of ethanol and its derivatives can be approached through various methods. One innovative strategy for the synthesis of ethanol derivatives is the photocatalytic conversion of ethanol to 1,1-diethoxyethane (DEE) using noble-metal-loaded TiO2 nanotubes and nanorods . Another method involves the reaction of dimethyl ether with CO2 and H2, using a Ru–Co bimetallic catalyst, which predominantly produces ethanol with high selectivity .
Molecular Structure Analysis
The molecular structure of ethanol and its complexes can be studied using spectroscopic methods. For instance, the structure of 2-naphthyl-1-ethanol and its complexes with methanol has been investigated using IR fluorescence dip spectroscopy and DFT calculations, revealing the existence of different conformers and hydrogen-bonded bridges .
Chemical Reactions Analysis
Ethanol can undergo various chemical reactions to form different products. For example, the photocatalytic synthesis of DEE from ethanol involves a tandem dehydrogenation-acetalization mechanism . Additionally, the conversion of ethanol into 1,3-butadiene has been studied using magnesia–silica catalysts doped with transition metals, which significantly increases the ethanol conversion rate and yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethanol and its derivatives can be influenced by the presence of different functional groups and the molecular structure. The X-ray crystal structures of certain ethanol derivatives, such as 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, provide insights into the intermolecular interactions and the formation of hydrogen bonds . The photocatalytic properties of TiO2 in the synthesis of DEE from ethanol also highlight the role of surface hydroxyl groups in the reaction efficiency .
Scientific Research Applications
1. Catalytic Conversion and Chemical Synthesis
Ethanol is a pivotal industrial chemical with diverse applications. Notably, experiments have demonstrated its effective conversion into acetaldehyde and ethyl acetate using a Pd–Au model catalyst. The process benefits significantly from the presence of oxygen at the Pd–Au interface, enhancing acetaldehyde production and promoting cross-esterification to produce ethyl acetate. Isotope-labeling experiments, such as the use of CD3CH2OH, have facilitated the study of these reactions, providing insights into the mechanism of ethanol conversion and product formation (Evans et al., 2019).
2. Fuel Cells and Energy Applications
Ethanol's role extends to energy applications, such as its use in direct methanol (or ethanol) fuel cells (DMFC). These cells can analyze ethanol-based pharmaceutical products and disinfectants. The use of alcohol dehydrogenase enzymes in the anodic section of DMFCs enhances the performance, making it suitable for measuring ethanol content in various samples, including forensic tests. This demonstrates ethanol's potential in energy conversion and analysis (Tomassetti et al., 2018).
3. Hydrogen Production
Ethanol, particularly bio-ethanol, has been utilized in the production of hydrogen through redox processes in fixed bed reactors. The process involves the decomposition of ethanol at high temperatures, leading to a gas stream mainly composed of hydrogen and carbon monoxide. This method highlights the versatility of ethanol in generating cleaner fuel alternatives (Hormilleja et al., 2014).
4. Educational Applications
In the field of education, ethanol serves as a basis for chemistry lesson plans focusing on alternative and renewable energy sources. These lessons employ a socio-critical and problem-oriented approach, highlighting the societal dimension of chemistry education. This application underscores ethanol's role in teaching and raising awareness about sustainable energy (Feierabend & Eilks, 2011).
5. Photocatalysis and Chemical Production
Ethanol's conversion into valuable chemicals, such as 1,1-diethoxyethane (DEE), has been explored under mild photocatalytic conditions. This process demonstrates the potential of ethanol in the chemical industry, particularly in the production of renewable fuels and chemicals. The high reaction rate and selectivity of this process present a green approach to ethanol conversion (Zhang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1,1-dideuterioethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-CBTSVUPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171808 | |
Record name | Ethanol-1,1-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol-1,1-d2 | |
CAS RN |
1859-09-2 | |
Record name | Ethan-1,1-d2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1859-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol-1,1-d2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol-1,1-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1859-09-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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